

# Spectral Analysis of 4-Methylsalicylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *4-Methylsalicylic acid*

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This technical guide provides a comprehensive overview of the spectral data for **4-methylsalicylic acid**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **4-methylsalicylic acid**.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **4-methylsalicylic acid** was recorded in DMSO-d<sub>6</sub> at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~11.5 (broad)	Singlet	1H	-COOH
~10.5 (broad)	Singlet	1H	-OH
7.67	Doublet	1H	Ar-H
6.78	Doublet	1H	Ar-H
6.76	Singlet	1H	Ar-H
2.27	Singlet	3H	-CH <sub>3</sub>

Data extracted from a publicly available spectrum. Precise coupling constants were not determined.

## <sup>13</sup>C NMR Spectral Data

The predicted <sup>13</sup>C NMR chemical shifts for **4-methylsalicylic acid** are listed below. These values are estimated based on the molecular structure and typical chemical shift ranges for the functional groups present.[\[1\]](#)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
172-175	-COOH
161-164	Ar-C-OH
142-145	Ar-C-CH <sub>3</sub>
131-134	Ar-C-H
118-121	Ar-C-H
110-113	Ar-C-COOH
108-111	Ar-C-H
20-22	-CH <sub>3</sub>

## IR Spectral Data

The Fourier-transform infrared (FTIR) spectrum was obtained using a KBr pellet.[2]

Wavenumber (cm <sup>-1</sup> )	Assignment
2500-3300 (broad)	O-H stretch (carboxylic acid)
~3200 (broad)	O-H stretch (phenol)
~1660	C=O stretch (carboxylic acid)
~1610, 1480	C=C stretch (aromatic)
~1440	O-H bend
~1300	C-O stretch
~850, 810, 760	C-H bend (aromatic)

## Mass Spectrometry (MS) Data

The mass spectrum of **4-methylsalicylic acid** is predicted to be obtained via electron ionization (EI). The expected molecular ion and major fragment ions are listed below, based on the analysis of the closely related compound, methyl salicylate.[3]

m/z	Assignment
152	[M] <sup>+</sup> (Molecular Ion)
134	[M - H <sub>2</sub> O] <sup>+</sup>
121	[M - OCH <sub>3</sub> ] <sup>+</sup> (from potential ester impurity or fragmentation)
107	[M - COOH] <sup>+</sup>
92	[C <sub>6</sub> H <sub>4</sub> CH <sub>3</sub> ] <sup>+</sup>
65	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

## NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **4-methylsalicylic acid** into a clean, dry vial.[4]
- Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).[4]
- Gently agitate the vial to ensure the complete dissolution of the sample.
- Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5]
- Cap the NMR tube and carefully wipe the outside.

Instrumentation and Data Acquisition:

- Instrument: 300 MHz NMR Spectrometer.[6]
- Solvent: DMSO-d<sub>6</sub>. [6]
- Reference: Tetramethylsilane (TMS).[7]
- Temperature: 297K.[6]
- <sup>1</sup>H NMR: Standard proton NMR pulse sequence.
- <sup>13</sup>C NMR: Proton-decoupled <sup>13</sup>C NMR pulse sequence.

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **4-methylsalicylic acid** in an agate mortar and pestle.[8]
- Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[8]

- Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained. Take precautions to minimize moisture absorption.[8]
- Transfer the powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. [9]

Instrumentation and Data Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- Technique: Transmission using a KBr pellet.[2]
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

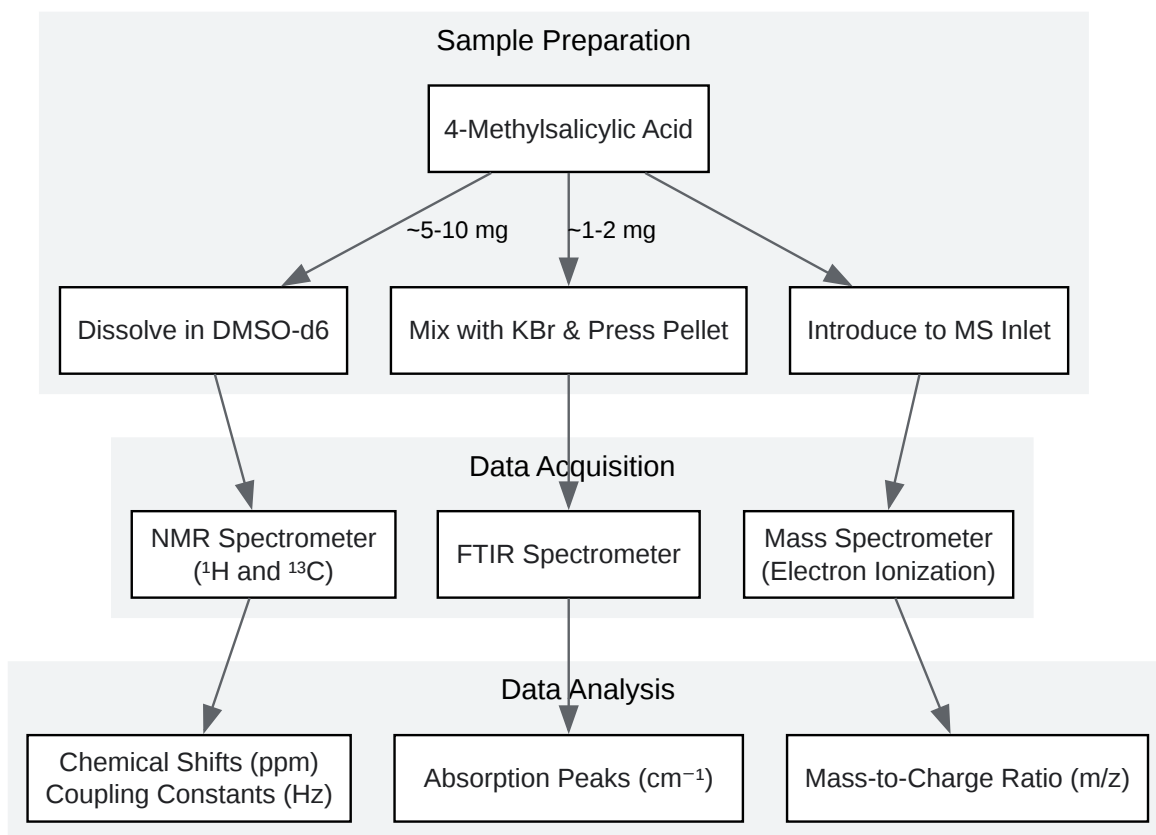
- The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- The molecules are ionized using electron ionization (EI) at a standard energy of 70 eV.[10] This is a hard ionization technique that causes fragmentation of the molecule.[11]

Instrumentation and Data Acquisition:

- Instrument: Mass Spectrometer with an Electron Ionization source.
- Ionization Mode: Electron Ionization (EI).[10]
- Analyzer: Quadrupole or Time-of-Flight (TOF).
- Detection: Positive ion mode.

## Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of **4-methylsalicylic acid**.



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### Spectral Analysis Workflow for **4-Methylsalicylic Acid**.

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